(2-(2-Hydroxyethyl)phenyl)boronic acid
CAS No.: 1004619-37-7
Cat. No.: VC13516391
Molecular Formula: C8H11BO3
Molecular Weight: 165.98 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1004619-37-7 |
---|---|
Molecular Formula | C8H11BO3 |
Molecular Weight | 165.98 g/mol |
IUPAC Name | [2-(2-hydroxyethyl)phenyl]boronic acid |
Standard InChI | InChI=1S/C8H11BO3/c10-6-5-7-3-1-2-4-8(7)9(11)12/h1-4,10-12H,5-6H2 |
Standard InChI Key | WQDMNHJOQUIQPZ-UHFFFAOYSA-N |
SMILES | B(C1=CC=CC=C1CCO)(O)O |
Canonical SMILES | B(C1=CC=CC=C1CCO)(O)O |
Introduction
Structural and Chemical Identification
Molecular Architecture
(2-(2-Hydroxyethyl)phenyl)boronic acid features a phenyl ring with two functional groups: a boronic acid (-B(OH)) moiety and a 2-hydroxyethyl (-CHCHOH) substituent at the ortho position. The boronic acid group adopts a trigonal planar geometry around the boron atom, with sp hybridization and an empty p-orbital . This configuration enables interactions with Lewis bases, a property leveraged in cross-coupling reactions and molecular recognition .
The hydroxyethyl side chain introduces polarity and hydrogen-bonding capacity, influencing solubility and crystallinity. X-ray diffraction studies of analogous boronic acids reveal extended hydrogen-bonded networks in the solid state, often forming dimeric units via B-OH···O interactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 165.98 g/mol | |
Exact Mass | 166.08000 | |
PSA (Polar Surface Area) | 60.69 Ų | |
Solubility | Polar organic solvents (e.g., DMSO, methanol) |
Synthesis and Manufacturing
General Boronic Acid Synthesis
The synthesis of arylboronic acids typically involves organometallic intermediates. For phenylboronic acid derivatives, common routes include:
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Grignard Reaction: Reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
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Miyaura Borylation: Transition metal-catalyzed coupling of aryl halides with diboron reagents .
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Directed Ortho-Metalation: Functionalization of arenes via lithiation or magnesiation, followed by boronation .
For (2-(2-Hydroxyethyl)phenyl)boronic acid, the hydroxyethyl group may be introduced via post-synthetic modification. For example, a phenylboronic acid precursor could undergo Friedel-Crafts alkylation with ethylene oxide, though specific protocols remain proprietary .
Table 2: Comparative Synthesis Routes
Method | Advantages | Limitations |
---|---|---|
Grignard Reaction | High yield, scalability | Requires anhydrous conditions |
Miyaura Borylation | Mild conditions, functional group tolerance | Catalyst cost |
Directed Metalation | Regioselective substitution | Sensitivity to air/moisture |
Reactivity and Functional Applications
Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. The hydroxyethyl group in (2-(2-Hydroxyethyl)phenyl)boronic acid may sterically hinder coupling efficiency but enhances solubility in aqueous reaction media .
Biomedical Applications
Phenylboronic acid derivatives inhibit serine β-lactamases (SBLs), enzymes conferring antibiotic resistance. In vitro studies show that ortho-substituted analogs like (2-(2-Hydroxyethyl)phenyl)boronic acid bind to the active site of class A carbapenemases (e.g., KPC-2), restoring β-lactam antibiotic efficacy . Synergistic effects with meropenem (FICI ≤ 0.5) highlight therapeutic potential .
Future Directions and Research Gaps
Current research prioritizes optimizing synthetic routes and exploring anti-infective applications. Computational modeling could elucidate structure-activity relationships, guiding the design of boronic acid-based β-lactamase inhibitors . Additionally, environmental fate studies are needed to assess biodegradation and ecotoxicology.
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